N1-(2-Ethoxyethyl)benzene-1,2-diamine
Overview
Description
N1-(2-Ethoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O. It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-ethoxyethyl group. This compound is known for its applications in various fields, including the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(2-Ethoxyethyl)benzene-1,2-diamine can be synthesized through the following steps:
Nitration: Benzene-1,2-diamine is first nitrated to form benzene-1,2-dinitro compound.
Reduction: The dinitro compound is then reduced to benzene-1,2-diamine.
Alkylation: Finally, benzene-1,2-diamine is reacted with 2-ethoxyethylamine to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Ethoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the ethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzene-1,2-diamine derivatives.
Scientific Research Applications
N1-(2-Ethoxyethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-Ethoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include:
Enzyme Inhibition: Inhibiting specific enzymes that play a role in disease progression.
Protein Modification: Modifying proteins to alter their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Methoxyethyl)benzene-1,2-diamine
- N1-(2-Propoxyethyl)benzene-1,2-diamine
- N1-(2-Butoxyethyl)benzene-1,2-diamine
Uniqueness
N1-(2-Ethoxyethyl)benzene-1,2-diamine is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2-N-(2-ethoxyethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-13-8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPMHCQNDHPVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545250 | |
Record name | N~1~-(2-Ethoxyethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95893-89-3 | |
Record name | N1-(2-Ethoxyethyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95893-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(2-Ethoxyethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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